molecular formula C12H23NO5 B13739810 2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate CAS No. 178059-69-3

2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate

Katalognummer: B13739810
CAS-Nummer: 178059-69-3
Molekulargewicht: 261.31 g/mol
InChI-Schlüssel: JSVYMTDUAHGQRY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methacryloxy-2-hydroxypropyltrimethylammonium acetate: is a heterocyclic organic compound with the molecular formula C12H23NO5 and a molecular weight of 261.31 g/mol . It is known for its unique structure, which includes a methacryloxy group, a hydroxypropyl group, and a trimethylammonium group. This compound is often used in various scientific research and industrial applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methacryloxy-2-hydroxypropyltrimethylammonium acetate typically involves the reaction of methacrylic acid with 2-hydroxypropyltrimethylammonium chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 3-Methacryloxy-2-hydroxypropyltrimethylammonium acetate involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .

Wirkmechanismus

The mechanism of action of 3-Methacryloxy-2-hydroxypropyltrimethylammonium acetate involves its interaction with various molecular targets. The methacryloxy group allows it to participate in polymerization reactions, forming cross-linked networks. The hydroxypropyl group enhances its solubility in aqueous and organic solvents, while the trimethylammonium group imparts positive charge, facilitating electrostatic interactions with negatively charged molecules .

Vergleich Mit ähnlichen Verbindungen

  • 2-Hydroxypropyltrimethylammonium chloride
  • Methacryloxyethyltrimethylammonium chloride
  • Methacryloxypropyltrimethylammonium chloride

Comparison: 3-Methacryloxy-2-hydroxypropyltrimethylammonium acetate is unique due to the presence of both methacryloxy and hydroxypropyl groups, which provide it with distinct chemical properties. Compared to similar compounds, it offers better solubility and reactivity, making it more versatile in various applications .

Eigenschaften

CAS-Nummer

178059-69-3

Molekularformel

C12H23NO5

Molekulargewicht

261.31 g/mol

IUPAC-Name

[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-trimethylazanium;acetate

InChI

InChI=1S/C10H20NO3.C2H4O2/c1-8(2)10(13)14-7-9(12)6-11(3,4)5;1-2(3)4/h9,12H,1,6-7H2,2-5H3;1H3,(H,3,4)/q+1;/p-1

InChI-Schlüssel

JSVYMTDUAHGQRY-UHFFFAOYSA-M

Kanonische SMILES

CC(=C)C(=O)OCC(C[N+](C)(C)C)O.CC(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.